

An In-depth Technical Guide to N-Heptanoylglycine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Heptanoylglycine-d2*

Cat. No.: B12365813

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A Note on **N-Heptanoylglycine-d2**: This guide focuses on N-Heptanoylglycine. Extensive searches have yielded no specific information regarding the discovery or history of its deuterated form, **N-Heptanoylglycine-d2**. This deuterated variant is likely utilized as an internal standard in analytical chemistry for the quantification of N-Heptanoylglycine.

Abstract

N-Heptanoylglycine is an N-acylglycine, a class of endogenous metabolites formed by the conjugation of a fatty acid with the amino acid glycine. Initially identified as a minor metabolite, N-Heptanoylglycine has garnered increasing interest as a potential biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological role of N-Heptanoylglycine, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathways and potential signaling functions.

Introduction

N-acylglycines are a diverse family of lipid molecules that play various roles in physiological and pathological processes. N-Heptanoylglycine, the amide formed between heptanoic acid and glycine, is a naturally occurring member of this family found in biological fluids such as urine and blood.^[1] Its endogenous levels are typically low but can be significantly elevated in

individuals with specific genetic disorders affecting fatty acid metabolism.^[2] This elevation has positioned N-Heptanoylglycine as a valuable diagnostic marker. Beyond its role in diagnostics, the broader class of N-acylglycines is emerging as a new family of signaling molecules, suggesting that N-Heptanoylglycine may also possess currently uncharacterized biological activities.^[3]

Discovery and History

The discovery of N-acylglycines dates back to the early 19th century with the identification of hippuric acid (N-benzoylglycine) as a metabolite in horse urine. However, the specific identification and characterization of endogenous, aliphatic N-acylglycines, including N-Heptanoylglycine, is a more recent development stemming from advancements in analytical techniques like mass spectrometry.

The systematic study of N-acylglycines as markers for metabolic disorders began to gain traction in the latter half of the 20th century. Researchers investigating "inborn errors of metabolism" identified the accumulation of unusual organic acids and their conjugates in the urine of affected patients. N-Heptanoylglycine, along with other medium-chain N-acylglycines, was identified as an abnormal urinary metabolite in patients with disorders of fatty acid β -oxidation. Its presence in urine is indicative of the mitochondrial accumulation of heptanoyl-CoA, a substrate that is then conjugated with glycine in a "detoxification" pathway.

While a precise date for the first report of N-Heptanoylglycine is not readily available in the reviewed literature, its identification is intrinsically linked to the broader characterization of acylglycine profiles in patients with metabolic disorders.

Physicochemical Properties

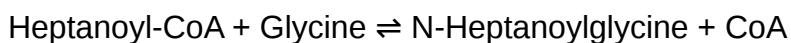
A comprehensive understanding of the physicochemical properties of N-Heptanoylglycine is essential for its synthesis, extraction, and analysis.

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NO ₃	[1]
Molecular Weight	187.24 g/mol	[1]
CAS Number	23783-23-5	[4]
Melting Point	98 °C	[5]
Predicted pKa (Acidic)	3.62 - 4.1	[5] [6]
Predicted pKa (Basic)	2.13	[6]
Predicted Water Solubility	1.54 - 1.75 g/L	[5] [6]
Predicted logP	1.64 - 1.87	[6]
Appearance	White solid	[5]
Purity (Commercial)	>98%	[4]

Biological Significance and Metabolic Pathways

Biosynthesis of N-Heptanoylglycine

N-Heptanoylglycine is synthesized in the mitochondria through the enzymatic conjugation of heptanoyl-CoA and glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[\[1\]](#) The general reaction is as follows:



The biosynthesis of N-Heptanoylglycine is primarily a consequence of the accumulation of its precursor, heptanoyl-CoA. In healthy individuals, the concentration of medium-chain acyl-CoAs like heptanoyl-CoA is kept low through their efficient metabolism via the fatty acid β -oxidation pathway.

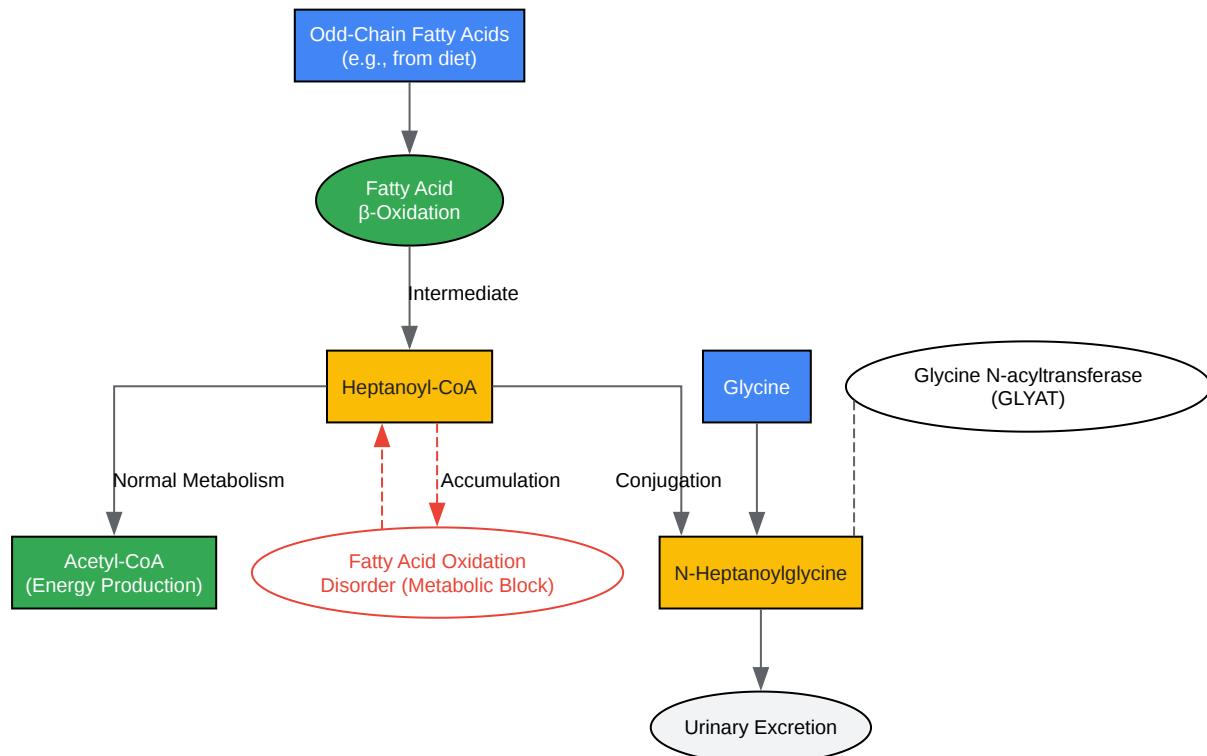
Role in Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases where the body is unable to properly break down long-chain fatty acids for energy.[\[7\]](#) This leads to an accumulation of fatty acid intermediates. In some of these disorders, the

metabolic block can lead to the accumulation of odd-chain fatty acids, which are then metabolized to intermediates like heptanoyl-CoA. To mitigate the toxic effects of accumulating acyl-CoAs, the body utilizes a detoxification pathway involving their conjugation with glycine, leading to the formation and subsequent urinary excretion of N-acylglycines, including N-Heptanoylglycine.^[8] Therefore, elevated levels of N-Heptanoylglycine in urine can serve as a key diagnostic biomarker for these conditions.^[5]

Potential Signaling Role

While the role of N-Heptanoylglycine as a biomarker is well-established, there is growing evidence that N-acylglycines, in general, may function as signaling molecules.^[3] For instance, other N-acylglycines have been shown to be involved in processes such as adipogenesis.^[9] The specific signaling pathways and receptors for N-Heptanoylglycine are yet to be fully elucidated, but its structural similarity to other known lipid signaling molecules suggests it may have undiscovered biological functions beyond its role as a metabolic byproduct.



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Biosynthesis and Excretion of N-Heptanoylglycine.

Experimental Protocols

Chemical Synthesis of N-Heptanoylglycine

While several methods exist for the synthesis of N-acylglycines, a common and straightforward approach is the acylation of glycine with an activated form of heptanoic acid, such as heptanoyl chloride.

Materials:

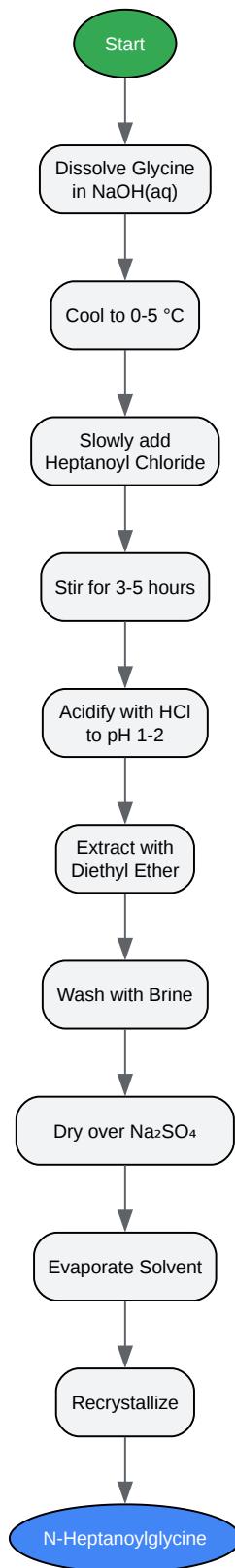
- Glycine

- Heptanoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) with stirring. Cool the flask in an ice bath.
- Acylation: While vigorously stirring the cooled glycine solution, slowly add heptanoyl chloride (1 equivalent) dropwise. Maintain the temperature below 5 °C. The reaction mixture will turn cloudy.
- Reaction Monitoring: Allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of N-Heptanoylglycine should form.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

- **Washing:** Wash the combined organic layers with a small amount of brine (saturated NaCl solution).
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Heptanoylglycine as a white solid.

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Chemical Synthesis Workflow for N-Heptanoylglycine.

Analysis of N-Heptanoylglycine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of N-Heptanoylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as **N-Heptanoylglycine-d2** (if available) or a structurally similar deuterated N-acylglycine, is crucial for accurate quantification.

Materials:

- Urine samples
- N-Heptanoylglycine analytical standard
- Deuterated internal standard (e.g., N-Octanoylglycine-d2)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Microcentrifuge tubes
- Autosampler vials
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Thaw urine samples at room temperature and vortex for 10 seconds.
 - Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitates.
 - In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., 1 µM N-Octanoylglycine-d2 in 50%

methanol/water).

- Vortex for 10 seconds.
- Transfer the mixture to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A gradient from low to high organic content (Mobile Phase B) is used to elute the analytes. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for N-Heptanoylglycine and the internal standard need to be determined and optimized on the specific instrument. For N-Heptanoylglycine (m/z 186.1 as the [M-H]⁻ ion), a characteristic product ion would be monitored.
- Quantification:
 - A calibration curve is generated using known concentrations of the N-Heptanoylglycine analytical standard spiked into a control matrix (e.g., synthetic urine or a pooled urine

sample with low endogenous levels).

- The concentration of N-Heptanoylglycine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Spectroscopic Data

While a comprehensive set of publicly available, experimentally determined spectra for N-Heptanoylglycine is limited, predicted data and data for structurally similar compounds provide valuable information for its characterization.

Mass Spectrometry

The mass spectrum of N-Heptanoylglycine will show a molecular ion peak corresponding to its molecular weight. In electrospray ionization, this will typically be observed as the protonated molecule $[M+H]^+$ at m/z 188.1 or the deprotonated molecule $[M-H]^-$ at m/z 186.1.

Predicted Fragmentation Pattern (for $[M-H]^-$):

- m/z 186.1: Deprotonated molecular ion.
- m/z 112.1: Loss of the glycine moiety (-74 Da).
- m/z 56.0: A fragment corresponding to the glycine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR and ^{13}C NMR chemical shifts for N-Heptanoylglycine are available in various databases. Experimentally, NMR spectra for analytical standards can be obtained from commercial suppliers. The expected ^1H NMR spectrum would show characteristic signals for the heptanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the glycine moiety (a doublet for the α -carbon protons).

Infrared (IR) Spectroscopy

The IR spectrum of N-Heptanoylglycine is predicted to show characteristic absorption bands for:

- O-H stretch (carboxylic acid): A broad band around 3300-2500 cm⁻¹.
- N-H stretch (amide): Around 3300 cm⁻¹.
- C-H stretch (alkane): Around 2950-2850 cm⁻¹.
- C=O stretch (carboxylic acid): Around 1710 cm⁻¹.
- C=O stretch (amide I band): Around 1640 cm⁻¹.
- N-H bend (amide II band): Around 1550 cm⁻¹.

Conclusion

N-Heptanoylglycine, once considered a minor metabolite, is now recognized as a significant biomarker for inborn errors of fatty acid metabolism. Its synthesis, both enzymatically in vivo and chemically in the laboratory, is well-understood. The development of sensitive analytical methods, particularly LC-MS/MS, has been crucial for its detection and quantification in biological samples, aiding in the diagnosis and monitoring of metabolic disorders. While its role as a biomarker is clear, future research is needed to fully elucidate its potential functions as a signaling molecule and its broader implications in human health and disease. The information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working with this and other related N-acylglycines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Heptanoylglycine: Discovery, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365813#n-heptanoylglycine-d2-discovery-and-history>]

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